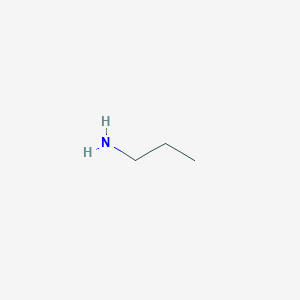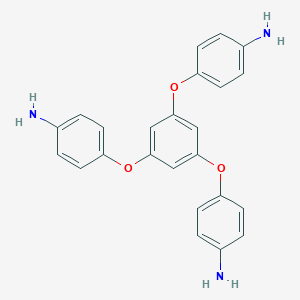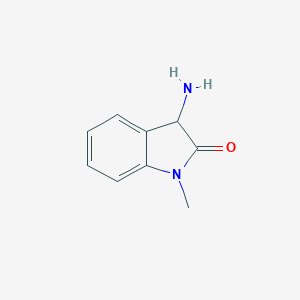
Cebaracetam
Descripción general
Descripción
Cebaracetam is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through a unique method and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of Cebaracetam is not yet fully understood. However, it has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Efectos Bioquímicos Y Fisiológicos
Cebaracetam has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can help in the treatment of anxiety and epilepsy. It has also been found to increase the levels of BDNF, which can help in the growth and survival of neurons. Additionally, it has been found to have antioxidant properties, which can help in the prevention of oxidative stress-related damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cebaracetam has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. It is also soluble in water and other common solvents, making it easy to work with. However, one of the limitations of Cebaracetam is that it is relatively expensive compared to other compounds used in lab experiments.
Direcciones Futuras
There are several future directions for the research on Cebaracetam. One of the most promising directions is the development of Cebaracetam-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is the investigation of the mechanism of action of Cebaracetam to better understand its therapeutic potential. Additionally, there is a need for further research on the safety and toxicity of Cebaracetam to ensure its safe use in humans.
Conclusion:
Cebaracetam is a promising chemical compound that has potential therapeutic applications in the treatment of neurological disorders, anxiety, and depression. Its unique synthesis method, neuroprotective properties, and modulatory effects on neurotransmitter release make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action, safety, and toxicity.
Aplicaciones Científicas De Investigación
Cebaracetam has shown potential therapeutic applications in various scientific studies. It has been found to have neuroprotective properties that can help in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Propiedades
Número CAS |
113957-09-8 |
|---|---|
Nombre del producto |
Cebaracetam |
Fórmula molecular |
C16H18ClN3O3 |
Peso molecular |
335.78 g/mol |
Nombre IUPAC |
4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21) |
Clave InChI |
QPKMIYNBZGPJAR-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
Sinónimos |
1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine cebaracetam |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

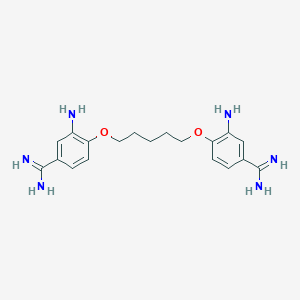
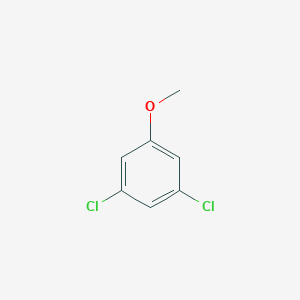
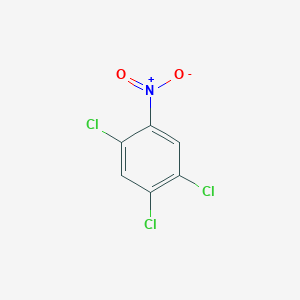




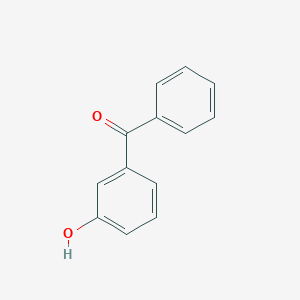
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
